molecular formula C19H12ClNO2 B11664403 2-{(E)-2-[5-(4-chlorophenyl)furan-2-yl]ethenyl}-1,3-benzoxazole

2-{(E)-2-[5-(4-chlorophenyl)furan-2-yl]ethenyl}-1,3-benzoxazole

Cat. No.: B11664403
M. Wt: 321.8 g/mol
InChI Key: MMZWILCIMGEHEH-ZRDIBKRKSA-N
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Description

2-[(1E)-2-[5-(4-CHLOROPHENYL)FURAN-2-YL]ETHENYL]-1,3-BENZOXAZOLE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a benzoxazole ring fused with a furan ring, which is further substituted with a chlorophenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-[5-(4-CHLOROPHENYL)FURAN-2-YL]ETHENYL]-1,3-BENZOXAZOLE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Synthesis of the Furan Ring: The furan ring is often synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Coupling Reaction: The final step involves the coupling of the benzoxazole and furan rings through a vinyl linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-[5-(4-CHLOROPHENYL)FURAN-2-YL]ETHENYL]-1,3-BENZOXAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles (amines, thiols), polar aprotic solvents, elevated temperatures.

Major Products

Scientific Research Applications

2-[(1E)-2-[5-(4-CHLOROPHENYL)FURAN-2-YL]ETHENYL]-1,3-BENZOXAZOLE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, including polymers and dyes

Mechanism of Action

The mechanism of action of 2-[(1E)-2-[5-(4-CHLOROPHENYL)FURAN-2-YL]ETHENYL]-1,3-BENZOXAZOLE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1E)-2-[5-(4-CHLOROPHENYL)FURAN-2-YL]ETHENYL]-1,3-BENZOXAZOLE stands out due to its unique combination of a benzoxazole and furan ring system, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C19H12ClNO2

Molecular Weight

321.8 g/mol

IUPAC Name

2-[(E)-2-[5-(4-chlorophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole

InChI

InChI=1S/C19H12ClNO2/c20-14-7-5-13(6-8-14)17-11-9-15(22-17)10-12-19-21-16-3-1-2-4-18(16)23-19/h1-12H/b12-10+

InChI Key

MMZWILCIMGEHEH-ZRDIBKRKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)/C=C/C3=CC=C(O3)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C=CC3=CC=C(O3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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